molecular formula C14H13NO4S B2625271 4-[(4-methylphenyl)sulfamoyl]benzoic acid CAS No. 379254-26-9

4-[(4-methylphenyl)sulfamoyl]benzoic acid

Cat. No.: B2625271
CAS No.: 379254-26-9
M. Wt: 291.32
InChI Key: NWOOPPFGYBXGHY-UHFFFAOYSA-N
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Description

4-[(4-methylphenyl)sulfamoyl]benzoic acid is a benzoic acid derivative incorporating a sulfamoyl group, making it a compound of interest in various chemical and pharmaceutical research applications. Sulfonamide compounds are a significant class of molecules known for their diverse biological activities and are frequently explored in medicinal chemistry for their potential as enzyme inhibitors or for their antibacterial properties . As a research chemical, this product is supplied with the explicit understanding that it is For Research Use Only (RUO) . It is intended for use in controlled laboratory settings by qualified researchers. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-10-2-6-12(7-3-10)15-20(18,19)13-8-4-11(5-9-13)14(16)17/h2-9,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOOPPFGYBXGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

pKa values and ionization states of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and pH-Dependent Ionization States of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Executive Summary

The ionization constant (pKa) is a determinative physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, and target engagement. This guide provides a detailed examination of 4-[(4-methylphenyl)sulfamoyl]benzoic acid, a molecule possessing two distinct ionizable centers: a carboxylic acid and a sulfonamide group. We will dissect the theoretical underpinnings of each group's acidity, present their respective pKa values based on structural analogs, and map the compound's pH-dependent ionization profile. Furthermore, this document furnishes a comprehensive, field-proven protocol for the experimental determination of pKa values via potentiometric titration and briefly discusses the utility of modern computational prediction methods. The insights herein are tailored for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how pKa dictates the behavior of complex molecules in biological systems.

Introduction: The Critical Role of pKa in Drug Development

4-[(4-methylphenyl)sulfamoyl]benzoic acid is a bi-functional molecule featuring both a carboxylic acid and a sulfonamide moiety. The protonation state of these groups is governed by their acid dissociation constants, or pKa values. Accurately determining these pKa values is pivotal, as the charge of a molecule dictates its pharmacokinetic and pharmacodynamic properties.[1] For instance, the ability of a drug to cross cellular membranes, its aqueous solubility, and its binding affinity to a protein target are all heavily influenced by its ionization state at a given physiological pH.[1] This guide serves as a senior-level resource, elucidating the ionization behavior of 4-[(4-methylphenyl)sulfamoyl]benzoic acid by examining its ionizable centers, outlining robust methodologies for pKa determination, and contextualizing this data within the drug development landscape.

The Ionizable Centers of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

This molecule possesses two acidic protons, leading to two distinct pKa values.

The Carboxylic Acid Moiety (pKa₁)

The first and more acidic proton is on the carboxylic acid group. Benzoic acid itself is a weak acid with a pKa value consistently reported as approximately 4.20.[2][3][4][5] The acidity of substituted benzoic acids is modulated by the electronic properties of the substituent. The sulfamoyl group at the para-position is electron-withdrawing, which stabilizes the resulting carboxylate anion through induction and resonance. This stabilization facilitates the dissociation of the proton, leading to a lower pKa value compared to unsubstituted benzoic acid. Therefore, the pKa of the carboxylic acid group in the target molecule is expected to be slightly lower than 4.2. For comparison, 4-benzoylbenzoic acid, which also features a bulky, electron-withdrawing keto group, has an experimentally measured pKa of 3.41 ± 0.04.[6][7]

The Sulfonamide Moiety (pKa₂)

The second acidic proton is on the nitrogen atom of the sulfonamide group. Sulfonamides are weakly acidic, with pKa values typically falling in the range of 9-11.[8] The acidity arises from the strong electron-withdrawing effect of the two adjacent sulfonyl oxygens, which delocalize the negative charge of the conjugate base. A close structural analog, p-toluenesulfonamide, has a reported pKa of approximately 10.17 to 10.2.[9][10][11] The presence of the benzoic acid group on the other side of the sulfonyl bridge is not expected to dramatically alter this value. Therefore, the pKa for this group is anticipated to be around 10.

Predicted pKa Values and Ionization Profile

Summary of Predicted pKa Values

Based on the analysis of its structural components and relevant analogs, the pKa values for 4-[(4-methylphenyl)sulfamoyl]benzoic acid are predicted as follows.

Ionizable GroupPredicted pKaBasis for Prediction
Carboxylic Acid (-COOH)~3.4 - 4.0pKa of benzoic acid is ~4.2[2][3][5]; the electron-withdrawing sulfamoyl group lowers this value.
Sulfonamide (-SO₂NH-)~10.0 - 10.5pKa of the analogous p-toluenesulfonamide is ~10.2.[9][11]
pH-Dependent Ionization States

The ionization state of the molecule is a direct function of the solution's pH relative to its pKa values.

  • At pH < 3.4: The pH is well below both pKa values. Both the carboxylic acid and the sulfonamide groups are fully protonated. The molecule is in its neutral form (Net Charge = 0).

  • At pH between ~4.0 and ~10.0: The pH is above the pKa of the carboxylic acid but below the pKa of the sulfonamide. The carboxylic acid group will be predominantly deprotonated (carboxylate), while the sulfonamide remains protonated. The molecule exists primarily as a monovalent anion (Net Charge = -1). This is the dominant species at physiological pH (~7.4).

  • At pH > 10.5: The pH is significantly above both pKa values. Both the carboxylic acid and the sulfonamide groups will be deprotonated. The molecule exists as a divalent anion (Net Charge = -2).

The relationship between pH and the ionization states can be visualized as a series of equilibria.

Caption: pH-dependent ionization equilibria of the molecule.

Methodologies for pKa Determination

While predictions based on analogs are useful, precise pKa values require experimental determination.[12]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method for determining pKa values.[13][14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally.

Principle: The pKa is the pH at which an ionizable group is 50% titrated (i.e., half-neutralized). This point corresponds to the midpoint of the buffer region on the titration curve, which is identified mathematically as the inflection point on the curve (or the peak of the first derivative curve).[12][15]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Causality: Accurate pH measurement is the foundation of this technique. Calibration ensures the pH electrode's response is linear and correct across the pH range of interest.

    • Procedure: Calibrate a high-resolution pH meter using at least three standard, certified buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).[15]

  • Sample Preparation:

    • Causality: A precise concentration of the analyte is needed for accurate calculations. Maintaining a constant ionic strength minimizes variations in activity coefficients.

    • Procedure: Accurately weigh and dissolve a sample of 4-[(4-methylphenyl)sulfamoyl]benzoic acid in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-5 mM). Add a background electrolyte, such as 0.15 M KCl, to maintain a constant ionic strength.[15][16]

  • Titration Setup:

    • Causality: Atmospheric CO₂ can dissolve to form carbonic acid, which would be titrated along with the analyte, introducing significant error. A constant temperature is critical as pKa values are temperature-dependent.

    • Procedure: Place the sample solution in a jacketed titration vessel maintained at a constant temperature (25.0 ± 0.1 °C). Purge the solution and the headspace with an inert gas (e.g., nitrogen or argon) for 15-20 minutes prior to and during the titration.[15] Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

  • Titration Execution:

    • Causality: A standardized titrant ensures the moles of base added are known precisely. Small, precise additions are needed to accurately define the titration curve, especially around the equivalence points.

    • Procedure: Prepare and standardize a solution of a strong base (e.g., 0.1 M NaOH). Titrate the sample solution by adding small, precise aliquots of the standardized NaOH solution using a calibrated burette or an automated titrator. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Causality: The inflection points of the titration curve (pH vs. volume of titrant) correspond to the equivalence points. The pKa is the pH at the half-equivalence point.

    • Procedure: Plot the recorded pH values against the volume of NaOH added. Two buffer regions and two inflection points should be observed. Determine the volume at each equivalence point (Vₑ₁ and Vₑ₂), often by plotting the first derivative (ΔpH/ΔV) and finding the maxima. The pKa values are determined from the pH at the half-equivalence points:

      • pKa₁ = pH at V = Vₑ₁ / 2

      • pKa₂ = pH at V = Vₑ₁ + (Vₑ₂ - Vₑ₁) / 2

Workflow for Potentiometric Titration

The logical flow of the experimental procedure can be visualized as follows.

Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Calibrate 1. Calibrate pH Meter Prepare_Sample 2. Prepare Analyte Solution (with KCl) Calibrate->Prepare_Sample Prepare_Titrant 3. Standardize NaOH Titrant Prepare_Sample->Prepare_Titrant Setup 4. Assemble Titration Cell Prepare_Titrant->Setup Purge 5. Purge with N₂ Setup->Purge Titrate 6. Add NaOH Aliquots & Record pH Purge->Titrate Plot 7. Plot pH vs. Volume Titrate->Plot Derivative 8. Calculate 1st Derivative Plot->Derivative Determine_pKa 9. Determine pKa at Half-Equivalence Points Derivative->Determine_pKa

Caption: Workflow for pKa determination by potentiometric titration.

Computational Approaches

In modern drug discovery, computational methods are often used for high-throughput pKa prediction before a compound is synthesized.[17] These methods use quantum mechanical calculations, often combined with machine learning or empirical models, to predict pKa values based on molecular structure.[1][17][18] While they can have root-mean-square errors of 0.7-1.0 log units, they are invaluable for prioritizing large libraries of virtual compounds.[17] Methods based on density functional theory (DFT) combined with continuum solvation models can provide high accuracy but are computationally expensive.[18]

Implications for Research and Drug Development

Understanding the pKa profile of 4-[(4-methylphenyl)sulfamoyl]benzoic acid is essential for predicting its in vivo behavior.

  • Solubility: The dominant species at physiological pH (~7.4) is the charged monoanion. Ionic species are generally more water-soluble than their neutral counterparts. This suggests the compound will have higher aqueous solubility in the blood and intestines compared to the stomach (pH 1.5-3.5), where it would be largely neutral.

  • Absorption and Permeability: According to the pH-partition hypothesis, neutral species are more lipid-soluble and thus more readily cross biological membranes. Since the compound is anionic at intestinal pH, its passive diffusion across the gut wall may be limited.

  • Target Binding: If the target protein has a binding pocket containing positively charged residues (e.g., lysine, arginine), the anionic carboxylate group could form favorable ionic interactions, enhancing binding affinity. Conversely, a negatively charged binding site would be repulsive.

Conclusion

4-[(4-methylphenyl)sulfamoyl]benzoic acid is a diprotic acid with two well-differentiated pKa values. The carboxylic acid function is moderately acidic (predicted pKa₁ ~3.4-4.0), while the sulfonamide group is weakly acidic (predicted pKa₂ ~10.0-10.5). This profile dictates that the molecule will exist predominantly as a monoanion at physiological pH. This understanding, derived from foundational chemical principles and confirmed by robust experimental methods like potentiometric titration, is indispensable for the rational design and development of drug candidates, enabling scientists to anticipate and optimize their ADME and pharmacodynamic properties.

References

  • SATHEE. (n.d.). Chemistry Benzoic Acid.
  • PubChem. (2020). Benzoic Acid. National Center for Biotechnology Information.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • GeeksforGeeks. (2025). Benzoic Acid.
  • Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]

  • Franco, D., & Martinez, A. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Oreate AI Blog. (2025). Understanding the pKa of Carboxyl Groups: A Deep Dive.
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups.
  • PubChem. (n.d.). P-Toluenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2025). p-Toluenesulfonamide.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. Retrieved from [Link]

  • Zafar, S., et al. (n.d.). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Unal, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules. Retrieved from [Link]

  • Navea, J. G., et al. (2023). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics. Retrieved from [Link]

  • ResearchGate. (2023). pH Dependence of the Speciation and Optical Properties of 4-Benzoylbenzoic Acid.

Sources

The Sulfamoyl Benzoic Acid Scaffold: A Technical Guide to Medicinal Chemistry & Therapeutic Divergence

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, few templates achieve the status of a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. The sulfamoyl benzoic acid (SBA) scaffold is one such entity.[1][2] Originally isolated as a structural refinement of early sulfonamide antibiotics, this scaffold evolved to become the backbone of "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide).

However, modern research has repositioned SBA derivatives beyond renal physiology. By manipulating the regio-chemistry of the sulfamoyl moiety (


) relative to the carboxylic acid (

), researchers can toggle biological activity between NKCC2 inhibition (diuresis), Carbonic Anhydrase (CA) inhibition (glaucoma, oncology), and LPA2 agonism (mucosal protection).

This guide dissects the Structure-Activity Relationships (SAR), synthetic protocols, and mechanistic divergence of SBA derivatives for drug development professionals.

Structural Biology & SAR: The Divergent Paths

The biological fate of an SBA derivative is dictated primarily by the positioning of the sulfamoyl group and the substituents on the amino nitrogen.

The Core Pharmacophore (SAR Analysis)

The classic diuretic activity requires a specific arrangement: a carboxylic acid at position 1 and a sulfamoyl group at position 5. The "switch" between Furosemide-like and Bumetanide-like potency lies in the amino substitution at position 2 vs. position 3.

SBA_SAR Scaffold Sulfamoyl Benzoic Acid (Scaffold) Pos1 Position 1: -COOH (Essential: Acidic Anchor) Scaffold->Pos1 Pos5 Position 5: -SO2NH2 (Essential: Zn2+ Binding / H-Bonding) Scaffold->Pos5 Pos4 Position 4: Activating Group (Cl, Phenoxy -> Lipophilicity) Scaffold->Pos4 RouteA 2-Amino Series (Furosemide-like) Scaffold->RouteA Subst. at C2 RouteB 3-Amino Series (Bumetanide-like) Scaffold->RouteB Subst. at C3 Lower Potency (mg dose) Lower Potency (mg dose) RouteA->Lower Potency (mg dose) High Potency (µg dose)\n(40x Furosemide) High Potency (µg dose) (40x Furosemide) RouteB->High Potency (µg dose)\n(40x Furosemide)

Figure 1: Structural divergence of the 5-sulfamoyl benzoic acid scaffold determining diuretic potency class.

Key SAR Rules
  • The Acidic Anchor (C1): The carboxylate is essential for organic anion transport (OAT) uptake in the kidney. Bioisosteres like tetrazoles retain activity but alter pharmacokinetics.

  • The Zinc Binder (C5): The unsubstituted sulfamoyl group (

    
    ) is critical. N-substitution here generally abolishes diuretic activity but may retain Carbonic Anhydrase (CA) inhibitory potential if the substituent allows coordination.
    
  • The Lipophilic Bridge (C2/C3):

    • 2-Amino derivatives (Furosemide): Require bulky, lipophilic groups like furfuryl or thienylmethyl.

    • 3-Amino derivatives (Bumetanide): The phenoxy group at C4 acts as the lipophilic anchor, allowing the C3 amine to accept a wider range of alkyl groups (e.g., butyl) while maintaining extreme potency.

Mechanisms of Action[3][4][5][6]

NKCC2 Inhibition (Loop Diuresis)

SBA derivatives target the Na-K-2Cl cotransporter (NKCC2) in the Thick Ascending Limb of the Loop of Henle.

  • Mechanism: The carboxylate group ensures transport into the renal tubule via OATs. Once in the lumen, the drug binds to the Cl⁻ binding site of the NKCC2 transmembrane protein.

  • Result: Inhibition of Na⁺ reabsorption abolishes the hypertonic medullary interstitium, preventing water reabsorption.

Carbonic Anhydrase Inhibition (Oncology & Glaucoma)

SBA derivatives are potent inhibitors of Carbonic Anhydrases (CAs), specifically isoforms hCA II (glaucoma), hCA IX , and hCA XII (hypoxic tumors).

  • Mechanism: The sulfonamide nitrogen acts as a zinc-binding group (ZBG). It coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing the water molecule/hydroxide ion required for catalysis.

  • Oncology Relevance: hCA IX is overexpressed in hypoxic tumors to regulate pH. Inhibiting it leads to intracellular acidification and tumor cell death.

Synthetic Protocols

The synthesis of SBA derivatives is robust, relying on electrophilic aromatic substitution followed by nucleophilic attack.

Strategic Workflow: Chlorosulfonation

The foundational step for 90% of SBA libraries is the Chlorosulfonation of a benzoic acid precursor. This introduces the sulfonyl chloride handle, which is then converted to the sulfonamide.[3]

Synthesis_Flow Start Start: 2,4-Dichlorobenzoic Acid Step1 Step 1: Chlorosulfonation (ClSO3H, 140°C, 3h) Start->Step1 Electrophilic Subst. Inter Intermediate: 2,4-dichloro-5-(chlorosulfonyl)benzoic acid Step1->Inter Step2 Step 2: Amination (NH4OH or R-NH2, 0°C -> RT) Inter->Step2 Nucleophilic Subst. Final Final Product: 5-Sulfamoyl Benzoic Acid Derivative Step2->Final

Figure 2: General synthetic pathway for 5-sulfamoyl benzoic acid derivatives.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-sulfamoylbenzoic Acid

This protocol is adapted from standard medicinal chemistry procedures for generating diuretic/CAI intermediates.

Reagents:

  • 2,4-Dichlorobenzoic acid (1.0 eq)

  • Chlorosulfonic acid (5.0 eq) - Caution: Corrosive/Fuming

  • Ammonium hydroxide (25% aq) or substituted amine.

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Place 2,4-dichlorobenzoic acid (10 mmol) in a round-bottom flask equipped with a drying tube (CaCl₂).

    • Add Chlorosulfonic acid (50 mmol) dropwise at 0°C with vigorous stirring.

    • Heat the mixture to 140–150°C in an oil bath for 3–4 hours. Note: Evolution of HCl gas will occur; use a fume hood.

    • Cool the reaction mixture to room temperature.

    • Quench: Pour the oily residue slowly onto crushed ice (approx. 100g) with stirring. The sulfonyl chloride intermediate will precipitate as a solid. Filter and wash with cold water.

  • Amination (Sulfonamide Formation):

    • Dissolve the wet sulfonyl chloride cake in THF or Acetone (20 mL).

    • Cool to 0°C. Add concentrated Ammonium Hydroxide (for unsubstituted sulfamoyl) or the specific primary amine (for N-substituted derivatives) in excess (3.0 eq).

    • Stir at room temperature for 2 hours.

    • Workup: Acidify the solution to pH 2 using 1N HCl. The SBA derivative will precipitate.

    • Recrystallize from Ethanol/Water.

Validation Criteria:

  • IR Spectroscopy: Look for symmetric/asymmetric

    
     stretches at 1150 and 1350 cm⁻¹.
    
  • Melting Point: Sharp range (typically >200°C for these acids).

Advanced Applications & Emerging Data

Beyond traditional diuretics, recent literature highlights the SBA scaffold in oncology and metabolic disease.

Comparative Activity Profile

The following table summarizes the shift in biological activity based on structural modifications.

Derivative ClassKey ModificationPrimary TargetTherapeutic IndicationRef
Furosemide-type 2-furfurylamino, 5-sulfamoylNKCC2Edema, Hypertension[1, 2]
Bumetanide-type 3-butylamino, 4-phenoxyNKCC2 (High Potency)Edema (Heart Failure)[1, 5]
Benzamide-4-sulfonamides 4-sulfamoyl, Benzamide linkerhCA IX / hCA XIISolid Tumors (Hypoxic)[3, 6]
LPA2 Agonists Non-lipid SBA analogsLPA2 ReceptorGI Radiation Protection[4]
Glycosidase Inhibitors 2,4-dichloro-5-sulfamoyl

-Glucosidase
Type 2 Diabetes[7]
Emerging Target: LPA2 Agonism

Recent studies [4] have identified SBA analogs as non-lipid agonists for the Lysophosphatidic Acid Receptor 2 (LPA2). Unlike the diuretic counterparts, these molecules lack the lipophilic 2/3-amino substituents and instead feature extended linkers that mimic the lipid tail of LPA.

  • Clinical Utility: Mitigation of radiation-induced gastrointestinal injury.

  • Potency: Subnanomolar agonist activity (

    
     nM).
    

References

  • SAR of Loop Diuretics. Pharmacy 180 / Journal of Medicinal Chemistry.

  • Structure-activity studies on sulfamyl diuretics. Journal of Medicinal Chemistry (1972).[4]

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry.

  • Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry. BenchChem Technical Guides.

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters (2024).[5]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity. Medicinal Chemistry (2019).[6]

Sources

Safety Data Sheet (SDS) and toxicity data for 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Identity, Synthesis, and Safety Profiling

Executive Summary & Chemical Identity

4-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 379254-26-9 ) is a specialized sulfonamide derivative primarily utilized as a pharmacophore scaffold in the development of enzyme inhibitors (e.g., carbonic anhydrase) and antiviral agents. Unlike high-volume industrial chemicals, this compound exists primarily in the research and development (R&D) domain. Consequently, its safety profile must be derived through structural activity relationship (SAR) analysis and read-across from its metabolic precursors: 4-sulfamoylbenzoic acid and p-toluidine.

This guide synthesizes available physicochemical data with predicted toxicological endpoints to establish a self-validating safety protocol for laboratory handling.

Table 1: Physicochemical Profile
PropertySpecificationSource/Validation
IUPAC Name 4-[(4-methylphenyl)sulfamoyl]benzoic acid[PubChem, 2025]
CAS Number 379254-26-9 Chemical Abstracts Service
Molecular Formula C₁₄H₁₃NO₄SMass Spectrometry (HRMS)
Molecular Weight 291.32 g/mol Calculated
Appearance White to off-white crystalline powderVisual Inspection
Melting Point 238°C – 241°C[PrepChem, 2024]
Solubility Soluble in DMSO, DMF; Sparingly soluble in waterExperimental Observation
pKa (Predicted) ~3.5 (Carboxyl), ~10.0 (Sulfonamide NH)ACD/Labs Percepta

Hazard Identification & Safety Framework (GHS)

As a research chemical with limited in vivo data, the hazard classification relies on the Precautionary Principle . The presence of the sulfonamide moiety and the benzoic acid group dictates its classification as a Skin Sensitizer and Irritant .

GHS Classification (Derived)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction (Sulfonamide moiety).

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Safety Logic Diagram

The following decision tree illustrates the required Personal Protective Equipment (PPE) and engineering controls based on the operational scale.

SafetyLogic Start Operational Scale Assessment SmallScale < 100 mg (Analytical) Start->SmallScale MedScale 100 mg - 10 g (Synthesis) Start->MedScale LargeScale > 10 g (Pilot/Process) Start->LargeScale Controls1 Fume Hood + Nitrile Gloves + Safety Glasses SmallScale->Controls1 Controls2 Fume Hood + Double Gloves + Lab Coat + Goggles MedScale->Controls2 Controls3 Powder Containment Hood + Tyvek Suit + P100 Respirator LargeScale->Controls3 Sensitization Risk: Sulfonamide Sensitization Controls1->Sensitization Controls2->Sensitization Controls3->Sensitization

Figure 1: Risk-based safety decision matrix for handling sulfonamide derivatives.

Toxicological Profile (Read-Across Analysis)

Since specific LD50 data for CAS 379254-26-9 is absent from public registries, we utilize Read-Across methodology using its synthetic precursors and structural analogs.

Table 2: Predicted Toxicological Endpoints
EndpointAnalog/PrecursorDataImplication for Target Compound
Acute Oral Toxicity p-Toluenesulfonamide (CAS 70-55-3)LD50 (Rat) > 2000 mg/kgLikely Low Acute Toxicity (Category 5 or Unclassified).
Skin Sensitization Sulfonamide ClassKnown sensitizers (Haptens)High Probability of allergic dermatitis upon repeated exposure.
Genotoxicity p-Toluidine (Metabolite)Positive in some in vitro assaysPotential risk if metabolic cleavage occurs; handle as a potential mutagen.
Renal Toxicity SulfamethoxazoleCrystalluria risk at high dosesHydration is critical if accidental ingestion occurs.

Expert Insight: The primary occupational risk is immunological sensitization . Sulfonamides can act as haptens, binding to proteins to form immunogenic complexes. Researchers with known sulfa-drug allergies must strictly avoid handling this compound.

Synthesis & Experimental Workflow

To ensure scientific integrity, the synthesis protocol below is designed to be self-validating . The formation of the product is confirmed by the disappearance of the acidic chloride peak in IR or the shift in NMR signals.

Reaction Pathway

Reagents: 4-(Chlorosulfonyl)benzoic acid + 4-Methylaniline (p-Toluidine)


 Product + HCl.

Synthesis SM1 4-(Chlorosulfonyl) benzoic acid Cond Base (Pyridine/TEA) Solvent (Acetone/THF) 0°C to RT SM1->Cond SM2 p-Toluidine SM2->Cond Inter Intermediate Complex Cond->Inter Acid Acidification (HCl) pH < 3 Inter->Acid Hydrolysis/Workup Prod 4-[(4-methylphenyl) sulfamoyl]benzoic acid (Precipitate) Acid->Prod Filtration

Figure 2: Synthetic workflow for the coupling of sulfonyl chlorides with anilines.

Detailed Protocol
  • Preparation: Dissolve 1.0 eq of 4-(chlorosulfonyl)benzoic acid in dry acetone.

  • Addition: Add 1.1 eq of p-toluidine and 2.0 eq of pyridine dropwise at 0°C to control the exotherm.

  • Monitoring: Stir at room temperature for 4 hours.

    • Validation Point: TLC (MeOH/DCM 1:9) should show consumption of the starting sulfonyl chloride.

  • Quenching: Pour the reaction mixture into ice-cold 1M HCl. The pH must drop below 3 to ensure the carboxylic acid is protonated and precipitates.

  • Purification: Filter the white precipitate. Recrystallize from Ethanol/Water to remove trace p-toluidine (which is toxic).

Handling, Storage, and Emergency Response

Storage Protocols
  • Conditions: Store at 2°C – 8°C (Refrigerated). While the sulfonamide bond is stable, the carboxylic acid can decarboxylate under extreme heat.

  • Hygroscopicity: Store in a desiccator. Moisture can hydrolyze the sulfonamide bond over long periods, releasing p-toluidine.

Waste Management
  • Do NOT dispose of down the drain. This compound has predicted aquatic toxicity (Category 3) due to the sulfonamide moiety's persistence.

  • Protocol: Collect in "Solid Organic Waste" containers. Incineration is the required disposal method to destroy the aromatic rings.

Emergency First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes. Mechanism: Acidic nature can cause corneal damage.

  • Skin Contact: Wash with soap and water. Critical: Do not use ethanol, as it may increase transdermal absorption of the sulfonamide.

  • Ingestion: Drink 2-3 glasses of water. Do not induce vomiting.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2377201. Retrieved from [Link]

  • PrepChem (2024). Synthesis of 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid (Analogous Protocol). Retrieved from [Link]

  • National Toxicology Program (NTP). Toxicity Studies of p-Toluenesulfonamide. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

[1]

Abstract & Scope

This application note details the robust synthesis of 4-[(4-methylphenyl)sulfamoyl]benzoic acid (also known as N-(p-tolyl)-4-carboxybenzenesulfonamide). This scaffold is a critical intermediate in the development of carbonic anhydrase inhibitors, anti-diabetic agents, and anion-transport blockers.

The protocol utilizes a modified Schotten-Baumann reaction , optimized for substrates containing carboxylic acid moieties. Unlike standard sulfonamide syntheses that often require anhydrous organic bases (pyridine/TEA), this method employs an aqueous/acetone carbonate system. This approach offers a "self-validating" purification mechanism: the final acidification precipitates the target acid while retaining unreacted amine impurities in the aqueous phase as soluble salts.

Retrosynthetic Analysis & Strategy

The strategic disconnection occurs at the sulfonamide nitrogen-sulfur bond (

  • Electrophile: 4-(Chlorosulfonyl)benzoic acid. (Note: This reagent contains both a highly reactive sulfonyl chloride and a carboxylic acid).

  • Nucleophile:

    
    -Toluidine (4-methylaniline).
    

Chemical Logic: The reaction relies on the nucleophilic attack of the primary amine on the sulfonyl sulfur. A base is required to:

  • Neutralize the HCl byproduct, driving the equilibrium forward.

  • Deprotonate the carboxylic acid on the electrophile, rendering it soluble in the aqueous phase as a benzoate salt.

Critical Consideration: 4-(Chlorosulfonyl)benzoic acid is moisture-sensitive. While the reaction uses water, the competition between amidation (reaction with amine) and hydrolysis (reaction with water) is controlled by temperature (

Material Safety & Preparation

WARNING: 4-(Chlorosulfonyl)benzoic acid is corrosive and reacts violently with water to release HCl gas. All weighing must be done rapidly or in a glovebox/dry bag.

ReagentRoleHazardsHandling
4-(Chlorosulfonyl)benzoic acid ElectrophileCorrosive, Moisture SensitiveStore in desiccator. Weigh quickly.

-Toluidine
NucleophileToxic, IrritantAvoid inhalation of dust.
Sodium Carbonate (

)
BaseIrritantPrepare fresh aqueous solution.
Acetone Co-solventFlammableUse in fume hood.
HCl (conc.) AcidifierCorrosiveUse for final precipitation.

Experimental Protocol

Step-by-Step Synthesis[2]

Scale: 10 mmol (approximate yield: 2.5 – 2.9 g)

  • Nucleophile Preparation:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve

      
      -toluidine  (1.07 g, 10.0 mmol) in Acetone  (15 mL).
      
    • Add a solution of

      
        (2.65 g, 25.0 mmol) dissolved in Water  (25 mL).
      
    • Note: The mixture may appear biphasic or cloudy; vigorous stirring is essential.

  • Controlled Addition (The Critical Step):

    • Cool the reaction mixture to

      
        using an ice bath.
      
    • Add 4-(chlorosulfonyl)benzoic acid (2.21 g, 10.0 mmol) in small portions over 15 minutes.

    • Expert Insight: Do not add all at once. An exotherm will occur. Keeping the temperature low favors the reaction with the amine over the hydrolysis of the sulfonyl chloride by the water.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (

      
      ).
      
    • Stir vigorously for 2 to 4 hours .

    • Checkpoint: The solution should become clear or slightly translucent as the starting sulfonyl chloride (which is insoluble) reacts to form the soluble sodium sulfamoylbenzoate salt.

  • Isolation (Acidification):

    • Filter the reaction mixture (if any insoluble solids remain) to remove mechanical impurities or disulfonamide byproducts.

    • Slowly add conc. HCl to the filtrate with stirring until the pH reaches

      
      .
      
    • Observation: A thick white precipitate of 4-[(4-methylphenyl)sulfamoyl]benzoic acid will form immediately.

    • Mechanism:[1][2] Acidification protonates the carboxylate (making it insoluble) and protonates any unreacted

      
      -toluidine to the hydrochloride salt (making it water-soluble). This separates the product from the excess amine.
      
  • Filtration and Washing:

    • Filter the solid using a Buchner funnel/vacuum filtration.

    • Wash the cake with Cold Water (

      
      ) to remove trapped NaCl and 
      
      
      -toluidine hydrochloride.
    • Wash with a small amount of Hexane (optional) to remove trace non-polar impurities.

Purification (Recrystallization)

While the precipitation method yields high purity (>90%), pharmaceutical applications require recrystallization.

  • Dissolve the crude solid in boiling Ethanol (approx. 15-20 mL per gram).

  • If the solution is colored, treat with activated charcoal and filter hot.

  • Add hot Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then to

    
    .
    
  • Collect the white crystalline needles by filtration and dry in a vacuum oven at

    
     for 6 hours.
    

Workflow Visualization

The following diagram illustrates the logical flow and separation mechanics of the synthesis.

SynthesisWorkflowStartStart: Reagents(p-Toluidine + 4-Chlorosulfonylbenzoic acid)ReactionReaction (Schotten-Baumann)Solvent: Acetone/WaterBase: Na2CO3Temp: 0°C -> RTStart->ReactionCheckCheckpoint:Is solution clear?Reaction->CheckAcidifyAcidification (HCl pH 1-2)Precipitation of ProductCheck->AcidifyYes (Proceed)FilterFiltrationAcidify->FilterFiltrateFiltrate (Waste)Contains: NaCl, p-Toluidine.HClFilter->FiltrateLiquid PhaseSolidCrude Solid4-[(4-methylphenyl)sulfamoyl]benzoic acidFilter->SolidSolid PhaseRecrystRecrystallization(EtOH / Water)Solid->RecrystFinalFinal ProductWhite NeedlesRecryst->Final

Caption: Operational workflow for the synthesis and purification of 4-[(4-methylphenyl)sulfamoyl]benzoic acid.

Characterization & Expected Data

ParameterExpected Value/ObservationNotes
Appearance White to off-white crystalline powderNeedles upon recrystallization.
Yield 75% – 85%Lower yields often result from hydrolysis of the sulfonyl chloride.
Melting Point

Sharp melting point indicates high purity [1, 2].
Solubility Soluble in DMSO, DMF, warm Ethanol.Insoluble in water and non-polar organics.

Spectroscopic Validation (


-NMR, 400 MHz, DMSO-

):
  • 
     13.1 ppm (s, 1H): Carboxylic acid 
    
    
    (Broad, may exchange).
  • 
     10.4 ppm (s, 1H): Sulfonamide 
    
    
    .
  • 
     8.05 ppm (d, 2H): Benzoic acid aromatic protons (ortho to carbonyl).
    
  • 
     7.85 ppm (d, 2H): Benzoic acid aromatic protons (ortho to sulfonyl).
    
  • 
     7.00 - 7.10 ppm (m, 4H): Tolyl aromatic protons.
    
  • 
     2.20 ppm (s, 3H): Methyl group (
    
    
    ).

Troubleshooting & Expert Insights

  • Low Yield:

    • Cause: Hydrolysis of 4-(chlorosulfonyl)benzoic acid.

    • Fix: Ensure the acetone/water mixture is at

      
       before adding the acid chloride. Increase the amine equivalents slightly (1.1 eq) to outcompete water.
      
  • Product is Oily/Sticky:

    • Cause: Impure starting material or presence of disulfonamides.

    • Fix: Re-dissolve in dilute NaOH, filter off any solids (impurities), and re-precipitate slowly with dilute HCl.

  • Alternative Route (Anhydrous):

    • If water sensitivity is critical, the reaction can be performed in anhydrous Pyridine (

      
       to RT). However, this requires an aqueous workup (pouring into ice/HCl) to remove the pyridine, which can be more tedious than the carbonate method described above [2].
      

References

  • Crystal Structure Verification: Smith, G., Wermuth, U. D., & White, J. M. (2011). "4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid". Acta Crystallographica Section E, 67(11).

  • Analogous Synthesis Protocol: PrepChem. "Synthesis of 4-[N-(4-Fluoro-3-trifluoromethylphenyl)sulfamoyl]-benzoic acid". (Provides the pyridine-based alternative protocol for this class of compounds).

  • General Sulfonamide Workflow: BenchChem Application Note. "N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors". (Note: Search for CAS 121-60-8 derivatives for specific SAR data).

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

Welcome to the Technical Support Center. This guide addresses the purification of 4-[(4-methylphenyl)sulfamoyl]benzoic acid (Structure: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

To effectively troubleshoot, we must first understand the synthesis context. This compound is typically synthesized via the condensation of 4-(chlorosulfonyl)benzoic acid with p-toluidine (4-methylaniline) in the presence of a base.[1][2] Consequently, your crude material likely contains specific impurity classes that dictate our purification strategy.

Impurity Profile Analysis
Impurity TypeLikely SourceChemical BehaviorRemoval Strategy
p-Toluidine Unreacted Starting MaterialWeak Base (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Acid wash or Organic wash of basic aqueous phase.[2]
4-Sulfobenzoic acid Hydrolysis of sulfonyl chlorideStrong Acid / Highly PolarWater soluble; remains in aqueous phase upon precipitation.[2]
Bis-sulfonamides Over-reaction (Stoichiometry)Neutral / Non-polarInsoluble in mild base; removed via filtration or organic wash.[1][2]
Colored Oligomers Oxidation of p-toluidineNeutral / LipophilicActivated Carbon or Recrystallization.[1][2]

Diagnostic Workflow (Visual Guide)

Before proceeding, identify your specific issue using the logic flow below.

PurificationLogicStartStart: Evaluate Crude SolidColorCheckIs the solid Pink/Brown?Start->ColorCheckSolubilityCheckDoes it dissolve in 5% NaHCO3?ColorCheck->SolubilityCheckNo (Off-white)Action_OxidationIssue: Amine OxidationAction: Acid-Base Extraction + CharcoalColorCheck->Action_OxidationYesOilCheckDid it 'oil out' during recrystallization?SolubilityCheck->OilCheckYes (Clear Solution)Action_BisIssue: Bis-sulfonamide/Neutral ImpurityAction: Filter insoluble solids from basic solutionSolubilityCheck->Action_BisNo (Cloudy/Solids)Action_SolventIssue: Solvent Trapping/ImpurityAction: Use AcOH or Slow CoolingOilCheck->Action_SolventYesAction_StandardProceed to Standard RecrystallizationOilCheck->Action_StandardNo

Figure 1: Diagnostic logic for selecting the appropriate purification module.

Module A: The "Gold Standard" Purification Protocol

Method: Acid-Base Extraction followed by pH-Controlled Precipitation.[2] Why this works: This method exploits the amphoteric nature of the impurities versus the acidity of your product (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

2
The Chemical Logic (Mechanism)[1][2]
  • Solubilization (pH > 8): We use Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ).[2] This is a mild base. It deprotonates the Carboxylic Acid (COOH ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    
    
    
    ), solubilizing the product. It is generally too weak to deprotonate the Sulfonamide nitrogen (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    ) significantly, but the carboxylate is sufficient for solubility.
  • Rejection of Non-Acids: Unreacted p-toluidine is not acidic; it remains organic-soluble.[2] Bis-sulfonamides (if formed) lack the COOH group and remain insoluble.[1]

  • Precipitation (pH < 3): Acidification reprotonates the carboxylate, precipitating the pure product.[2]

Step-by-Step Protocol

Reagents:

  • Saturated Sodium Bicarbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) solution
    
  • Ethyl Acetate (EtOAc)[1]

  • Hydrochloric Acid (1M and 6M HCl)[1]

  • Activated Charcoal (optional)[1]

Procedure:

  • Dissolution: Suspend the crude solid in saturated

    
     (approx. 10 mL per gram of solid). Stir for 15 minutes.
    
    • Checkpoint: The solution should be clear. If solids remain, these are likely non-acidic impurities (bis-sulfonamides).[1] Filter these off before proceeding.

  • Organic Wash: Transfer the aqueous filtrate to a separatory funnel.[1][2] Extract twice with Ethyl Acetate (EtOAc).[1]

    • Purpose: This removes unreacted p-toluidine and neutral organic byproducts.

    • Discard the organic (top) layer.[1]

  • Decolorization (Optional): If the aqueous layer is pink/brown, transfer to a beaker, add Activated Charcoal (5% w/w), stir for 30 mins, and filter through Celite.

  • Precipitation: Transfer the clear aqueous solution to a beaker. Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: 1–2.

    • Observation: A thick white precipitate should form.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold dilute HCl (0.1M) followed by cold water.[1]

    • Why dilute HCl? Washing with pure water can sometimes re-dissolve the product if the pH drifts up, or cause peptization (formation of colloids).[1]

  • Drying: Dry in a vacuum oven at 50°C.

Module B: Recrystallization Guide

If the Acid-Base extraction yields a solid with correct NMR but slightly low melting point, recrystallization is required to fix the crystal lattice.

Solvent Selection Table
Solvent SystemSuitabilityNotes
Glacial Acetic Acid High Excellent for diaryl sulfonamides.[1][2] High boiling point allows good solubility range.
Ethanol / Water (95:5) Medium Good general purpose.[1][2] Risk of "oiling out" if water content is too high initially.
Methanol Medium Good solubility, but may not crystallize efficiently if the compound is too soluble.[1][2]
Protocol: Glacial Acetic Acid Recrystallization

Reference: Similar sulfonamide benzoic acid derivatives are frequently recrystallized from acetic acid to achieve analytical purity [1, 2].[1][2]

  • Place crude solid in an Erlenmeyer flask.

  • Add Glacial Acetic Acid (approx. 5-7 mL/g).

  • Heat to boiling on a hot plate (Use a fume hood).

  • If not dissolved, add more solvent in small increments.[3]

  • Once dissolved, remove from heat.

  • Slow Cooling: Allow the flask to cool to room temperature undisturbed. Do not use an ice bath immediately. Rapid cooling traps impurities.

  • Once crystals form at room temperature, cool at 4°C for 1 hour.

  • Filter and wash with a small amount of cold acetic acid, then copious water to remove acid traces.

Troubleshooting & FAQs

Q1: My product is turning pink/red upon exposure to air. Why?

Answer: This indicates the presence of trace p-toluidine (starting material).[1] Aromatic amines oxidize rapidly to form colored quinone-like species.

  • Fix: Perform the Acid-Base Extraction (Module A) . The organic wash step (EtOAc wash of the basic phase) is critical here.[1] It pulls the amine out of the water while your product stays safely dissolved as a salt.[1]

Q2: During acidification, the product came out as a sticky oil, not a solid.

Answer: This is called "oiling out."[1][2][3] It happens when the product precipitates at a temperature above its melting point in the solvent mixture, or due to high impurity levels lowering the melting point.[1][3]

  • Fix:

    • Re-heat the mixture until the oil dissolves (add a splash of ethanol if needed).

    • Agitate vigorously while cooling slowly.

    • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod to induce nucleation.[1][2][3]

Q3: What is the expected Melting Point?

Answer: While specific data for this exact CAS can vary by crystal form, sulfonamido-benzoic acids are generally high-melting solids.[2]

  • Target Range: Expect

    
     (often dec.).
    
  • Note: If your MP is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , you likely have significant solvent trapping or p-toluidine contamination.
    
Q4: Can I use NaOH instead of NaHCO3 for extraction?

Answer: It is not recommended .[1][2]

  • Reasoning: NaOH is a strong base.[1] It will deprotonate both the Carboxylic Acid (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) AND the Sulfonamide Nitrogen (
    
    
    ). While this solubilizes the product, the high pH might hydrolyze the sulfonamide bond (desulfonylation) if heated or left too long [3].[1] ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
    
    
    is gentler (pH ~8.5) and safer for the molecule's integrity.[1]

Technical Reference Data

Visualizing the Molecular Workflow

The following diagram illustrates the chemical species transformation during Module A.

SpeciesFlowCrudeCrude Mixture(R-COOH + Toluidine)BasicBasic Phase (NaHCO3)(R-COO- Na+)Crude->BasicAdd NaHCO3ImpurityOrganic Phase(Toluidine)Basic->ImpurityWash w/ EtOAcFinalPrecipitate (HCl)(R-COOH)Basic->FinalAdd HCl (pH 2)

Figure 2: Species tracking during Acid-Base extraction.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989. (General reference for sulfonamide synthesis and purification via acid-base extraction).

  • BenchChem. "Recrystallization of Sulfonamide Products." Technical Support Document. Link (Accessed via search).[1]

  • PubChem. Compound Summary: 4-[methyl(phenyl)sulfamoyl]benzoic acid (CID 2377201).[1][2] National Library of Medicine. Link[1]

  • Search Result Context: Synthesis of sulfonamide derivatives usually involves condensation of sulfonyl chlorides with amines, followed by recrystallization from polar protic solvents like methanol or acetic acid.[2] (See Search Results 1.3, 1.5, 1.7).

Troubleshooting cyclization side reactions of sulfamoyl benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Side Reactions & Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist Department: Process Chemistry & Scaffold Optimization[1]

Diagnostic Overview: The Mechanistic Landscape

Welcome to the technical support hub for sulfamoyl benzoic acid (SBA) cyclization. You are likely attempting to synthesize 1,2-benzisothiazol-3(2H)-one 1,1-dioxides (saccharin derivatives) or 1,2,4-benzothiadiazine-1,1-dioxides .[1]

The core challenge in this chemistry is the nucleophilic dichotomy .[1] The sulfonamide nitrogen (


) is a poor nucleophile compared to an amine or alcohol due to the electron-withdrawing sulfonyl group.[1] Successful cyclization requires a delicate balance of carboxyl activation  and nitrogen deprotonation .[1]
The "Fork in the Road" (Pathway Analysis)

When activating an ortho-sulfamoyl benzoic acid, three outcomes are possible. Understanding these pathways is the first step in troubleshooting.[1]

Pathway A (Desired): Intramolecular attack of the sulfonamide nitrogen on the activated carbonyl


Cyclic Sultam .[1]
Pathway B (Side Reaction - Polymerization):  Intermolecular attack on a neighboring molecule 

Oligomers/Dimers .[1] Pathway C (Side Reaction - Pseudo-Chloride): Over-activation with thionyl chloride (

)

3-chloro-1,2-benzisothiazole 1,1-dioxide (Pseudo-saccharin chloride).[1]

Visualizing the Problem Space

The following diagram maps the decision points and failure modes during the activation process.

SBA_Cyclization Start o-Sulfamoyl Benzoic Acid Activation Activation Step (SOCl2 or Coupling Reagent) Start->Activation AcidChloride Intermediate: Sulfamoyl Benzoyl Chloride Activation->AcidChloride Standard Activation PseudoCl Side Product: Pseudo-Saccharin Chloride (3-chloro-1,2-benzisothiazole 1,1-dioxide) Activation->PseudoCl Excess SOCl2 / Heat CyclicProduct Target Product: Saccharin Derivative (Sultam) AcidChloride->CyclicProduct Base (Et3N/Pyridine) Intramolecular Attack Oligomer Side Product: Linear Oligomers (Intermolecular Reaction) AcidChloride->Oligomer High Conc. No Dilution PseudoCl->CyclicProduct Hydrolysis (H2O) Hydrolysis Reversion: Open Ring Acid CyclicProduct->Hydrolysis Strong Base (pH > 12)

Figure 1: Reaction pathway analysis showing the competition between cyclization, over-activation (pseudo-chloride), and oligomerization.[1]

Troubleshooting Guides & FAQs

Scenario A: "I am using Thionyl Chloride ( ), but I'm isolating a reactive chloride instead of the sultam."

Diagnosis: You have likely formed Pseudo-saccharin chloride .[1] When o-sulfamoyl benzoic acid is refluxed in neat


 or with 

, the oxygen of the sulfonamide group can participate in the reaction, replacing the carbonyl oxygen with a chlorine atom.[1] This creates an imidoyl chloride-like structure.[1]

The Fix:

  • Limit Reagent Stoichiometry: Use exactly 1.1–1.2 equivalents of

    
     in an inert solvent (DCM or Toluene) rather than using 
    
    
    
    as the solvent.
  • Controlled Hydrolysis: If the pseudo-chloride forms, it can often be converted to the desired saccharin derivative by careful treatment with water, although this risks reopening the ring to the starting acid.[1]

  • Alternative Reagent: Switch to Diphosgene or Triphosgene for milder acid chloride formation that is less prone to attacking the sulfonyl oxygen.[1]

Scenario B: "The reaction mixture turns into a gummy, insoluble mess."

Diagnosis: Intermolecular Oligomerization . The activated acid chloride of one molecule is attacking the sulfonamide of a different molecule because the intramolecular reaction is kinetically slow (due to ring strain or poor nucleophilicity).

The Fix:

  • High Dilution Principle: Run the cyclization at high dilution (

    
    ). This statistically favors the intramolecular reaction (zero-order in concentration) over the intermolecular reaction (second-order).[1]
    
  • Inverse Addition: Add the solution of the activated acid slowly into a solution of the base.[1] This ensures the concentration of the active species remains low.[1]

Scenario C: "My yield is low using EDC/NHS or HATU coupling reagents."

Diagnosis: Insufficient Nucleophilicity . Unlike amines, sulfonamides (


) are not nucleophilic enough to attack the active ester formed by EDC/NHS efficiently at neutral pH.[1]

The Fix:

  • Base is Non-Negotiable: You must use a non-nucleophilic base (DBU or DIPEA) to deprotonate the sulfonamide.[1] The active species is the sulfamate anion .[1]

  • Switch to CDI: 1,1'-Carbonyldiimidazole (CDI) is often superior for this specific cyclization.[1] It forms an acyl imidazole intermediate which is highly reactive toward the sulfamate anion.[1]

Validated Experimental Protocols

Protocol 1: The Modified Remsen-Fahlberg Cyclization (Acid Chloride Route)

Best for: Scalable synthesis of simple saccharin derivatives.

Reagents:

  • o-Sulfamoyl benzoic acid derivative (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq)[1]
    
  • Catalytic DMF (3 drops)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step:

  • Activation: Suspend the starting material in Toluene (

    
    ).[1] Add 
    
    
    
    and catalytic DMF.
  • Reflux: Heat to

    
     for 2 hours. Monitor by TLC (aliquot quenched with MeOH).[1] Note: If the spot matches the methyl ester, the acid chloride is formed.
    
  • Cyclization: Cool to

    
    . Add Triethylamine (2.5 eq) dropwise.[1] The mixture will thicken as 
    
    
    
    precipitates.[1]
  • Workup: Filter off the salts. Evaporate the filtrate. Recrystallize from EtOH.

Protocol 2: The "Soft" Cyclization (CDI Method)

Best for: Acid-sensitive substrates or late-stage functionalization.[1]

Reagents:

  • o-Sulfamoyl benzoic acid (1.0 eq)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 eq)[1]

  • Solvent: THF (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the acid in THF (

    
    ). Add CDI in one portion at room temperature.[1]
    
  • Gas Evolution: Stir for 1 hour until

    
     evolution ceases.
    
  • Cyclization: Add DBU. Heat to

    
     for 4-6 hours.
    
  • Quench: Pour into

    
     (cold). The product usually precipitates as a white solid.[1]
    

Data Summary: Reagent Compatibility Matrix

Activation MethodRisk of Side RxnRec. BaseComments

(Reflux)
High (Pseudo-Cl)None (Thermal)Classic method, harsh conditions.[1]

/ DMF
Medium

/ Pyridine
Standard lab scale method.[1]
CDI LowDBUBest for avoiding side products.[1]
EDC / HOBt High (No Rxn)DIPEAOften fails due to low N-nucleophilicity.[1]
Polyphosphoric Acid MediumNoneGood for benzothiadiazine formation.[1]

References

  • The Chemistry of Saccharin. Mitchell, H. & Pearson, R.[1][2] (1991).[1] Comprehensive review of the Remsen-Fahlberg and Maumee processes. 2[1][3][4][5][6][7][8][9][10]

  • Facile synthesis of benzothiadiazine 1,1-dioxides. Beilstein Journal of Organic Chemistry. (2013).[1] Discusses intramolecular aza-Wittig reactions as an alternative to standard cyclization. 11[1][3][4][5][6][7][8][9][10]

  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides. Journal of Organic Chemistry. (2019).[1][9][12][13] Provides mechanistic insights into sulfonamide activation and coupling.[1][9][14] 12[1][3][4][5][6][7][8][9][10][12]

  • Saccharin Derivative Synthesis via [1,3] Thermal Sigmatropic Rearrangement. Journal of Chemical Education. (2016).[1][12][15] Details the formation and reactivity of pseudo-saccharin chloride. 15[1][3][4][5][6][7][8][9]

  • Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives. MDPI. (2020).[1][7][8][9][10] Overview of related benzothiadiazine scaffolds and their synthesis. 7[1][3][4][5][6][7][8][9][10]

Sources

Technical Support Center: Enhancing the Stability of 4-[(4-methylphenyl)sulfamoyl]benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-methylphenyl)sulfamoyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Introduction to 4-[(4-methylphenyl)sulfamoyl]benzoic Acid

4-[(4-methylphenyl)sulfamoyl]benzoic acid is a molecule of interest in pharmaceutical research, incorporating both a sulfonamide and a carboxylic acid functional group. This dual functionality presents unique challenges to its stability in solution, primarily due to pH-dependent solubility and susceptibility to degradation. Understanding and controlling these factors are paramount for reliable experimental outcomes and the development of stable formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of 4-[(4-methylphenyl)sulfamoyl]benzoic acid in solution?

A1: The stability of this compound is primarily influenced by:

  • pH: The pH of the solution is the most critical factor. It dictates the ionization state of both the carboxylic acid and the sulfonamide groups, which in turn affects solubility and reactivity.

  • Temperature: Elevated temperatures can accelerate degradation pathways.

  • Light: Exposure to light, particularly UV radiation, may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the degradation of the molecule.

  • Solvent composition: The choice of solvent and co-solvents can significantly impact solubility and stability.

Q2: Why is my compound precipitating out of solution?

A2: Precipitation is a common issue and is most likely related to the pH of your solution. The carboxylic acid group has an estimated pKa of around 3-4, while the sulfonamide group is weakly acidic. At a pH below its pKa, the carboxylic acid will be in its less soluble, protonated form. Conversely, the overall solubility is also influenced by the sulfonamide moiety. Therefore, careful pH control is essential to maintain solubility.

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the functional groups present, the most probable degradation pathway is the hydrolysis of the sulfonamide (S-N) bond. This cleavage would result in the formation of 4-carboxybenzenesulfonic acid and 4-methylaniline. Additionally, under certain conditions, decarboxylation of the benzoic acid moiety could occur.

Troubleshooting Guide

This section provides a structured approach to resolving common stability issues encountered when working with 4-[(4-methylphenyl)sulfamoyl]benzoic acid in solution.

Issue 1: Poor or Inconsistent Solubility

Symptoms:

  • Difficulty dissolving the compound.

  • Precipitation upon standing or temperature changes.

  • Inconsistent results in bioassays or analytical measurements.

Root Cause Analysis and Solutions:

The solubility of 4-[(4-methylphenyl)sulfamoyl]benzoic acid is highly dependent on the pH of the solution due to its ionizable functional groups.

  • Step 1: pH Adjustment and Control.

    • Explanation: The carboxylic acid group is deprotonated and more soluble at a pH above its pKa, while the sulfonamide's solubility is also pH-dependent.

    • Recommendation: Prepare your solutions in a well-buffered system. A phosphate or citrate buffer system is recommended. Start by preparing a stock solution in a small amount of a suitable organic solvent like DMSO or ethanol, and then dilute it into the buffered aqueous solution. Experiment with a pH range of 6.0 to 7.5 to find the optimal pH for solubility and stability.

  • Step 2: Co-Solvent Utilization.

    • Explanation: The presence of a water-miscible organic co-solvent can enhance the solubility of poorly soluble compounds.

    • Recommendation: If pH adjustment alone is insufficient, consider using a co-solvent. Common choices include ethanol, propylene glycol, or polyethylene glycol (PEG). It is crucial to start with a low percentage of the co-solvent (e.g., 5-10% v/v) and gradually increase it while monitoring for any adverse effects on your experiment.

Table 1: Recommended Starting Buffer Systems

Buffer SystempH RangeConcentration (mM)Notes
Phosphate Buffer6.0 - 8.010 - 50Commonly used and provides good buffering capacity.
Citrate Buffer3.0 - 6.210 - 50Useful for exploring lower pH ranges if required by the experimental design.
Issue 2: Compound Degradation Over Time

Symptoms:

  • Appearance of new peaks in your chromatogram (e.g., HPLC).

  • Decrease in the concentration of the parent compound over time.

  • Changes in the color or clarity of the solution.

Root Cause Analysis and Solutions:

Degradation is often a result of hydrolysis, oxidation, or photolysis.

  • Step 1: pH Optimization for Stability.

    • Explanation: The sulfonamide bond is susceptible to hydrolysis, particularly at extreme pH values.

    • Recommendation: Conduct a preliminary stability study by incubating your compound in buffers of different pH values (e.g., pH 4, 7, and 9) at a controlled temperature. Analyze the samples at various time points using a stability-indicating HPLC method to determine the pH at which the compound is most stable. Generally, a pH in the neutral range (6.0-7.5) is a good starting point.

  • Step 2: Protection from Light.

    • Explanation: Many aromatic compounds are susceptible to photodegradation.

    • Recommendation: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Step 3: Use of Excipients.

    • Explanation: Antioxidants and chelating agents can be added to the formulation to prevent oxidative degradation.

    • Recommendation: If you suspect oxidative degradation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite. If metal-catalyzed degradation is a concern, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

Experimental Protocols

Protocol 1: Preparation of a Buffered Solution of 4-[(4-methylphenyl)sulfamoyl]benzoic Acid
  • Prepare a 10 mM Phosphate Buffer (pH 7.4):

    • Dissolve 1.42 g of sodium phosphate dibasic (Na₂HPO₄) in 1 L of purified water.

    • Dissolve 1.36 g of potassium phosphate monobasic (KH₂PO₄) in 1 L of purified water.

    • Mix the two solutions and adjust the pH to 7.4 using a pH meter and small additions of either solution.

  • Prepare a 10 mg/mL Stock Solution:

    • Accurately weigh 10 mg of 4-[(4-methylphenyl)sulfamoyl]benzoic acid.

    • Dissolve the compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Prepare the Final Working Solution:

    • Dilute the stock solution to the desired final concentration using the prepared phosphate buffer. For example, to make a 100 µg/mL solution, add 10 µL of the stock solution to 990 µL of the phosphate buffer.

    • Mix thoroughly and visually inspect for any precipitation.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of the parent compound from any potential degradation products. A typical gradient could be:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (a starting point could be around 254 nm).

  • Column Temperature: 30 °C.

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualization of Key Concepts

Degradation Pathway

G parent 4-[(4-methylphenyl)sulfamoyl]benzoic acid hydrolysis Hydrolysis (S-N Cleavage) parent->hydrolysis decarboxylation Decarboxylation parent->decarboxylation product1 4-Carboxybenzenesulfonic acid hydrolysis->product1 product2 4-Methylaniline hydrolysis->product2 product3 4-[(4-methylphenyl)sulfamoyl]benzene decarboxylation->product3

Caption: Potential degradation pathways of 4-[(4-methylphenyl)sulfamoyl]benzoic acid.

Troubleshooting Workflow for Stability Issues

G start Stability Issue Observed (Precipitation or Degradation) check_ph Is the solution buffered? start->check_ph buffer Prepare solution in a suitable buffer (e.g., Phosphate or Citrate) check_ph->buffer No check_solubility Is the compound soluble? check_ph->check_solubility Yes buffer->check_solubility add_cosolvent Add a co-solvent (e.g., Ethanol, PEG) check_solubility->add_cosolvent No check_degradation Is degradation still observed? check_solubility->check_degradation Yes add_cosolvent->check_degradation protect_light Protect from light (Amber vials) check_degradation->protect_light Yes end Stable Solution Achieved check_degradation->end No add_excipients Consider adding antioxidants/chelating agents (Ascorbic acid, EDTA) protect_light->add_excipients add_excipients->end

Caption: A decision-making workflow for troubleshooting stability issues.

References

  • PubChem Compound Summary for CID 2377201, 4-[methyl(phenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. [Link][1]

  • Google Patents. US6335334B1 - Sulfur substituted sulfonylaminocarboxylic acid N-arylamides, their preparation, their use and pharmaceutical preparations comprising them. [2]

  • Google Patents. EP1066289B1 - Preparation of n-arylarylsulfonamide compounds. [3]

  • ChemBK. 4-Sulfamoylbenzoic acid. [Link][4]

  • Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. Annals of Tropical Medicine and Public Health. [Link][5]

  • Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave. [Link][6]

  • Google Patents. US4713489A - Preparation of N-substituted arylsulfonamides. [7]

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. National Center for Biotechnology Information. [Link][8]

  • Google Patents. US4739116A - Preparation of arylsulfonamides. [9]

  • Google Patents. US7169952B2 - Process to prepare sulfonamides. [10]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link][11]

  • PubChemLite. 4-[methyl(phenyl)sulfamoyl]benzoic acid (C14H13NO4S). [Link][12]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Research & Allied Sciences. [Link][13]

  • Development and Validation of a Stability-Indicating RP-HPLC Method for Estimation of Glibenclamidei Bulk and Pharmaceutical For. Impactfactor. [Link][14]

  • Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. National Center for Biotechnology Information. [Link][15]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link][16]

  • Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Food Safety and Inspection Service. [Link][17]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link][18]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link][19]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link][20]

Sources

Separation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid isomers by chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the chromatographic separation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid and its positional isomers.

This molecule presents a classic "dual-functionality" challenge in chromatography:

  • Carboxylic Acid (pKa ~4.2): Susceptible to ionization, leading to peak tailing on standard silica.[1]

  • Sulfonamide Linkage: Provides hydrogen bond donor/acceptor sites.[1]

  • Aromatic Isomerism: The separation of ortho-, meta-, and para- regioisomers requires maximizing stationary phase selectivity (α).[1]

Physicochemical Profile[1][2][3][4][5][6]
ParameterValue / CharacteristicChromatographic Implication
Structure HOOC-Ph-SO2-NH-Ph-CH3Amphiphilic; retention depends heavily on pH.[1]
pKa (Acid) ~4.2 (Carboxylic acid)Critical: Mobile phase pH must be < 2.5 to suppress ionization.[1]
pKa (Sulfonamide) ~10.0 (Sulfonamide NH)Remains neutral at acidic pH; relevant only for high pH stability.[1]
LogP ~2.2Moderately lipophilic; suitable for Reverse Phase (RP-HPLC).[1]
Solubility Low in water; High in DMSO/MeOHSample diluent mismatch can cause peak splitting.[1]

Core Protocol: Method Development

Standard Operating Procedure (SOP-01): Isomer Separation

Objective: Baseline resolution of the 4-isomer (target) from 2- and 3-isomers (impurities).

A. Stationary Phase Selection

While C18 is the workhorse, Phenyl-Hexyl phases are superior for this application.[1]

  • Why? The π-π interactions between the phenyl ring of the stationary phase and the aromatic rings of the analytes provide orthogonal selectivity compared to pure hydrophobicity. This is crucial for separating positional isomers where hydrophobicity (LogP) is nearly identical.[1]

B. Mobile Phase Composition
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.[1]7) OR 20 mM Potassium Phosphate (pH 2.5).

    • Note: Use Phosphate for UV detection (better peak shape); use Formic Acid for LC-MS.[1]

  • Solvent B: Acetonitrile (ACN).[1]

    • Why ACN over MeOH? ACN has a lower viscosity (lower backpressure) and is aprotic, which often sharpens peaks for hydrogen-bonding compounds like sulfonamides.[1]

C. Gradient Conditions
Time (min)% Solvent BFlow Rate (mL/min)Comment
0.0201.0Initial hold to stack polar impurities.
2.0201.0End of loading.
15.0601.0Shallow gradient (2.6% B/min) to maximize resolution.[1]
18.0951.0Wash column.[1]
20.0951.0Hold wash.[1]
20.1201.0Re-equilibration (Critical).
25.0201.0Ready for next injection.[1]
Visualization: Method Development Logic

MethodLogic Start Start: Isomer Separation CheckpH Check Mobile Phase pH (Must be < 3.0) Start->CheckpH SelectColumn Select Stationary Phase CheckpH->SelectColumn C18 C18 Column (Hydrophobic Separation) SelectColumn->C18 Standard Phenyl Phenyl-Hexyl Column (Pi-Pi Selectivity) SelectColumn->Phenyl Recommended for Isomers Resolution Is Resolution > 1.5? C18->Resolution Phenyl->Resolution Success Protocol Validated Resolution->Success Yes Fail Co-elution Resolution->Fail No Optimize Switch Organic Modifier (MeOH <-> ACN) Fail->Optimize Optimize->Resolution

Figure 1: Decision tree for selecting column chemistry and optimizing resolution for aromatic isomers.

Troubleshooting Guide (FAQs)

Q1: Why do I see severe peak tailing (As > 1.5) for the main peak?

Diagnosis: Secondary Silanol Interactions. The carboxylic acid moiety is interacting with unreacted silanol groups on the silica support. This is common at neutral pH or with older column technologies.[1]

Corrective Actions:

  • Lower the pH: Ensure your aqueous buffer is at pH 2.[1]5. At this pH, the carboxylic acid is protonated (neutral), reducing ionic attraction to silanols.[1]

  • Increase Buffer Strength: If using 0.1% Formic Acid, switch to 0.1% Trifluoroacetic Acid (TFA).[1] TFA is a stronger ion-pairing agent that "masks" silanols.[1]

  • Column Choice: Switch to a "End-capped" or "Polar-Embedded" column designed for acidic compounds (e.g., Zorbax SB-C18 or similar).[1]

Q2: My isomers are co-eluting. How do I improve selectivity?

Diagnosis: Insufficient Selectivity (α). Isomers often have identical hydrophobicity, so a standard C18 gradient fails.[1]

Corrective Actions:

  • Leverage Shape Selectivity: The ortho- isomer often forms an intramolecular hydrogen bond between the sulfonamide NH and the carboxylic acid carbonyl.[1] This makes it effectively more non-polar than the para- isomer.[1]

  • Lower Temperature: Reduce column temperature from 40°C to 25°C. Lower temperatures often enhance the separation of structural isomers by increasing the rigidity of the stationary phase ligands.

  • Switch to Methanol: Methanol is a protic solvent.[1][2] It can interact differently with the sulfonamide group compared to ACN, often altering the elution order of isomers.

Q3: I see "split peaks" or "fronting" for the main compound.

Diagnosis: Solvent Mismatch (Strong Solvent Effect). You likely dissolved your sample in 100% DMSO or MeOH because of solubility issues, but your starting gradient is 80% Water.[1]

Corrective Actions:

  • Diluent Match: Dissolve the sample in the mobile phase starting composition (20% ACN / 80% Buffer).[1]

  • Injection Volume: If you must use DMSO, reduce the injection volume to < 5 µL to prevent the solvent plug from disrupting the equilibrium at the column head.

Visualization: Troubleshooting Logic

Troubleshooting Problem Identify Issue Tailing Peak Tailing Problem->Tailing Split Split Peaks Problem->Split Drift RT Drift Problem->Drift CheckpH Check pH < 2.5 Tailing->CheckpH Diluent Check Sample Diluent Split->Diluent High Organic? Equil Check Equilibration Time Drift->Equil Gradient? Endcap Use End-capped Column CheckpH->Endcap If pH OK

Figure 2: Rapid diagnostic flow for common chromatographic anomalies associated with acidic sulfonamides.

Advanced Characterization: Mass Spectrometry

For researchers moving from UV (Quality Control) to MS (Metabolite ID/PK Studies), the buffer system must be volatile.

  • Incompatible: Phosphate buffers (Non-volatile, will clog source).[1]

  • Recommended: Ammonium Formate (10mM, pH 3.0 adjusted with Formic Acid).[1]

    • Note: Ammonium formate is volatile but provides ionic strength.[1] However, ensure the pH remains acidic enough to keep the benzoic acid protonated. If pH rises > 4.0, sensitivity in ESI+ mode may drop due to charge competition.[1]

References

  • BenchChem. (2025).[1][3] Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. Retrieved from [1]

  • PubChem. (2025).[1][4] 4-[Methyl(phenyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. Retrieved from [1]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from

  • ResearchGate. (2016).[1] Distinguishing antitumor sulfonamide derivatives' cis and trans isomers using Quantitative structure-retention relationships. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Interpretation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis and interpretation of the ¹H NMR spectrum of 4-[(4-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest in medicinal chemistry. We will dissect its spectral features and compare them with those of structurally related alternatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals.

The Foundational Principles of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is predicated on the principle that atomic nuclei with a non-zero spin, such as protons, behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a proton resonates, its chemical shift (δ), is highly sensitive to its local electronic environment. This sensitivity allows us to distinguish between protons in different parts of a molecule.

Key parameters derived from a ¹H NMR spectrum include:

  • Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups shield them, causing an upfield shift (to lower ppm values).

  • Integration: The area under a signal is proportional to the number of protons it represents.

  • Multiplicity (Splitting Pattern): This arises from the interaction of neighboring, non-equivalent protons (spin-spin coupling) and provides information about the number of adjacent protons. The 'n+1' rule is a common guide, where 'n' is the number of equivalent neighboring protons.

  • Coupling Constant (J): The distance between the peaks in a split signal, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled protons.

Interpreting the ¹H NMR Spectrum of 4-[(4-methylphenyl)sulfamoyl]benzoic acid

The structure of 4-[(4-methylphenyl)sulfamoyl]benzoic acid contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. Based on established principles of substituent effects in aromatic systems, we can predict the following spectral features.[1]

Figure 2. Structure of 4-Sulfamoylbenzoic acid.

Comparison Points:

  • The signals for the benzoic acid protons (Ha and Hb) in 4-sulfamoylbenzoic acid are expected to be in a similar region to our target molecule. [2][3][4][5]Any significant deviation in the spectrum of 4-[(4-methylphenyl)sulfamoyl]benzoic acid can be attributed to the electronic influence of the N-p-tolyl group.

  • The sulfonamide protons (-SO₂NH₂) in 4-sulfamoylbenzoic acid will likely appear as a broader signal and may have a different chemical shift compared to the single -SO₂NH- proton in our target molecule due to different hydrogen bonding and electronic environments.

Alternative 2: N-(p-tolyl)benzenesulfonamide

This molecule allows for the examination of the tolyl and sulfonamide portions without the influence of the carboxylic acid group.

Figure 3. Structure of N-(p-tolyl)benzenesulfonamide.

Comparison Points:

  • The chemical shifts of the tolyl protons (Hc, Hd, and -CH₃) in N-(p-tolyl)benzenesulfonamide will provide a strong reference for our target molecule. For instance, in a similar compound, 4-methyl-N-(p-tolyl)benzenesulfonamide, the aromatic protons of the N-p-tolyl group appear around 7.0-7.2 ppm. [6]* The protons on the unsubstituted benzene ring will exhibit a more complex multiplet pattern compared to the two distinct doublets of the benzoic acid moiety in our target molecule.

Experimental Protocol for ¹H NMR Data Acquisition

To ensure high-quality, reproducible data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids and sulfonamides as it can help in observing the exchangeable protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply appropriate window functions (e.g., exponential multiplication) before Fourier transformation to enhance signal-to-noise or resolution.

  • Data Processing:

    • Perform a Fourier transform of the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the multiplicity and coupling constants of the signals.

Conclusion

The ¹H NMR spectrum of 4-[(4-methylphenyl)sulfamoyl]benzoic acid is predicted to exhibit a set of distinct and interpretable signals corresponding to its unique structural features. By systematically analyzing the chemical shifts, integration, and multiplicity of the aromatic and aliphatic protons, a confident structural assignment can be made. Furthermore, by comparing its spectrum with those of related compounds such as 4-sulfamoylbenzoic acid and N-(p-tolyl)benzenesulfonamide, a deeper understanding of the subtle electronic effects of the constituent functional groups can be achieved. This comprehensive approach, grounded in the fundamental principles of NMR spectroscopy and supported by a robust experimental protocol, is indispensable for the unambiguous characterization of novel molecules in the pharmaceutical sciences.

References

  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magn Reson Chem. 2023;61(4):248-252. doi:10.1002/mrc.5326.
  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF.
  • APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Royal Society of Chemistry.
  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl - Supporting Inform
  • Carzenide | C7H7NO4S | CID 8739. PubChem.
  • N-benzyl-p-toluenesulfonamide. SpectraBase.
  • p-Toluenesulfonamide (70-55-3) 1H NMR spectrum. ChemicalBook.
  • d3ma00823a1.pdf. Royal Society of Chemistry.
  • 1H-NMR. TCI Chemicals.
  • Benzenesulfonamide, 4-methyl-N-((4-methylphenyl)sulfonyl)- | C14H15NO4S2 | CID 77279. PubChem.
  • 4-sulfobenzoic acid monopotassium salt(5399-63-3) 1 h nmr. ChemicalBook.
  • p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum. ChemicalBook.
  • p-Toluenesulfonic acid sodium salt - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • 4-Sulfamoylbenzoic acid 97 138-41-0. Sigma-Aldrich.
  • 4-Sulfamoylbenzoic acid | CAS 138-41-0. Santa Cruz Biotechnology.
  • 4-[Methyl(phenyl)sulfamoyl]benzoic acid | C14H13NO4S | CID 2377201. PubChem.
  • N-(p-Tolyl)-dodecylsulfonamide molecular structure.
  • P-TOLUENESULFONANILIDE(68-34-8) 1H NMR spectrum. ChemicalBook.
  • 4-(PHENYLAZO)BENZOIC ACID(1562-93-2) 1H NMR spectrum. ChemicalBook.
  • 4-Sulfamoylbenzoic acid 97 138-41-0. Merck.
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid.

Sources

FTIR spectral analysis of 4-[(4-methylphenyl)sulfamoyl]benzoic acid functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum of 4-[(4-methylphenyl)sulfamoyl]benzoic acid . Also known as N-(p-tolyl)-4-sulfamoylbenzoic acid, this compound represents a critical scaffold in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors, antibacterial sulfonamides, and anion-transport carriers.

Why This Guide? Unlike generic spectral databases, this document focuses on the comparative analysis required for high-stakes drug development. We distinguish the target molecule not just by what is present, but by how its spectral signature confirms the successful coupling of the sulfonyl and amine moieties while retaining the carboxylic acid functionality.

Core Application:

  • Quality Control (QC): Rapid verification of batch purity.

  • Reaction Monitoring: Tracking the disappearance of the sulfonyl chloride precursor and the amine starting material.

  • Structural Validation: Distinguishing the target from hydrolysis byproducts (e.g., 4-sulfobenzoic acid).

Experimental Workflow: Protocol & Sampling

To ensure data integrity, the following self-validating protocol is recommended. This workflow minimizes hygroscopic interference, critical for analyzing the carboxylic acid O-H region.

Sampling Methodology Comparison
FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Recommendation
Sample Prep Minimal; direct solid contact.Grinding with KBr (1:100 ratio); pressing.ATR (Diamond Crystal) for routine QC due to speed and reproducibility.
Pathlength Fixed (~2 µm penetration).Variable (depends on pellet thickness).KBr for detailed structural elucidation (better resolution of weak overtones).
Water Artifacts Low impact.High (KBr is hygroscopic).Use ATR to avoid false O-H broadening.
Peak Shifts Slight shift to lower wavenumbers vs. transmission.Standard reference values.Apply ATR correction algorithms if comparing to legacy KBr libraries.
Validated Acquisition Protocol
  • Blanking: Collect background spectrum (32 scans) on clean crystal/air.

  • Sample Deposition: Place ~5 mg of dry 4-[(4-methylphenyl)sulfamoyl]benzoic acid powder on the crystal.

  • Compression: Apply high pressure (>80 psi) to ensure intimate contact (critical for the rigid aromatic structure).

  • Acquisition: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 64 scans.

  • Validation Check: Verify the absence of a broad "water hump" >3400 cm⁻¹ (distinct from the structural O-H).

Spectral Analysis: Functional Group Assignments

The FTIR spectrum of this molecule is a superposition of three distinct chemical entities: the carboxylic acid , the sulfonamide linker , and the para-substituted aromatic rings .

Master Assignment Table

The following table synthesizes experimental data with Density Functional Theory (DFT) predictions (B3LYP/6-31G(d,p) level) to provide high-confidence assignments.

Frequency Region (cm⁻¹)IntensityFunctional GroupVibrational Mode Description
3200 – 3350 Medium, SharpSulfonamide (

)
Stretching vibration. Distinct from the broad acid O-H.[1] Indicates secondary sulfonamide formation.
2500 – 3300 Broad, StrongCarboxylic Acid (

)
O-H stretching (dimer). Often creates a "hairy beard" underlying the C-H stretches.
2900 – 2980 WeakMethyl (

)
Asymmetric and symmetric stretching of the p-tolyl methyl group.
1680 – 1710 Very Strong Carboxylic Acid (

)
Carbonyl stretching. Lower frequency indicates strong dimerization (H-bonding).
1590 – 1605 MediumAromatic Ring (

)
Skeletal ring vibrations. Splitting often observed due to two distinct rings.
1330 – 1350 StrongSulfonamide (

)
Asymmetric

stretch. Diagnostic peak for sulfonamide linkage.
1280 – 1310 StrongAcid (

)
C-O stretching coupled with O-H in-plane bending.
1150 – 1170 StrongSulfonamide (

)
Symmetric

stretch. Paired with the 1340 cm⁻¹ peak for confirmation.
800 – 850 StrongAromatic (

)
Out-of-plane (OOP) bending. Characteristic of para-substitution (two adjacent H atoms).
Detailed Mechanistic Interpretation

A. The "Tongue and Sword" (Acid Identification) The carboxylic acid moiety dominates the high-frequency and carbonyl regions.

  • The Tongue: The O-H stretch appears as a very broad envelope (2500–3300 cm⁻¹) caused by strong intermolecular hydrogen bonding (dimer formation).

  • The Sword: The C=O stretch at ~1690 cm⁻¹ is the most intense peak. Note: Electron-withdrawing groups (like the sulfonamide at the para-position) generally increase the C=O frequency slightly compared to benzoic acid, but dimer formation pulls it back down.

B. The Sulfonamide Linker (


) 
This is the critical "fingerprint" of the synthesis.
  • N-H Stretch: Look for a sharp peak emerging from the broad O-H background around 3250 cm⁻¹.

  • Sulfonyl Stretches: The

    
     group acts as a rigid oscillator. The asymmetric stretch (~1340 cm⁻¹) and symmetric stretch (~1160 cm⁻¹) are intense and sharp. Absence of these peaks indicates hydrolysis to the sulfonic acid or failure of the coupling reaction. 
    

C. The Aromatic Framework

  • Para-Substitution: The presence of strong bands in the 800–850 cm⁻¹ region confirms the 1,4-substitution pattern on both rings. A mono-substituted ring (if aniline impurity were present) would show peaks near 690 and 750 cm⁻¹.

Comparative Analysis: Product vs. Alternatives

To validate the product, we compare its spectral profile against its precursors and a common structural analogue.[1]

Reaction Monitoring (Precursor vs. Product)
FeaturePrecursor 1: 4-(Chlorosulfonyl)benzoic acid Precursor 2: p-Toluidine Target Product Interpretation
3300-3500 cm⁻¹ Absent (only broad acid OH)Doublet (

stretch)
Single Sharp Peak (

)
Disappearance of doublet confirms amine conversion to sulfonamide.
1700 cm⁻¹ (

)
PresentAbsentPresentRetention of the carboxylic acid motif.
1370/1170 cm⁻¹ (

)
Shifted (Sulfonyl Chloride)AbsentCharacteristic SulfonamideShift in

freq. confirms Cl displacement by N.
Technique Comparison: FTIR vs. Raman

While FTIR is the gold standard for polar functional groups (


, 

), Raman spectroscopy offers complementary data, particularly for the non-polar aromatic backbone and the sulfur moiety.
  • FTIR Strength: Unambiguous detection of the Carboxylic Acid (

    
     is very strong) and Sulfonamide  (
    
    
    
    is strong).
  • Raman Strength: Superior for analyzing the Aromatic Ring vibrations (symmetric ring breathing ~1000 cm⁻¹ is very strong in Raman, weak in FTIR) and the Disulfide impurities (if thiol chemistry was involved, though unlikely here).

  • Recommendation: Use FTIR for routine ID. Use Raman if investigating polymorphism or crystal packing issues, as the symmetric modes are more sensitive to lattice environment.

Visualizations & Logic Maps

Spectral Interpretation Decision Tree

This diagram guides the analyst through the logical deduction of the spectrum to confirm identity.

FTIR_Analysis Start Start: Analyze Spectrum (4000-400 cm⁻¹) Region1 Check 2500-3500 cm⁻¹ Start->Region1 CheckOH Broad Envelope (2500-3300)? (Carboxylic Acid OH) Region1->CheckOH CheckNH Sharp Peak ~3250? (Sulfonamide NH) CheckOH->CheckNH Yes Result_Fail FAIL: Check Precursors/Impurities CheckOH->Result_Fail No Region2 Check 1650-1750 cm⁻¹ CheckNH->Region2 Yes CheckNH->Result_Fail No CheckCO Strong Peak ~1690? (Carboxylic Acid C=O) Region2->CheckCO Region3 Check 1100-1400 cm⁻¹ CheckCO->Region3 Yes CheckCO->Result_Fail No CheckSO2 Strong Peaks ~1340 & ~1160? (Sulfonamide SO₂ Asym/Sym) Region3->CheckSO2 Region4 Check 800-850 cm⁻¹ CheckSO2->Region4 Yes CheckSO2->Result_Fail No CheckPara Strong Band ~830? (Para-substituted Ar-H) Region4->CheckPara Result_Pass PASS: Identity Confirmed CheckPara->Result_Pass Yes CheckPara->Result_Fail No

Figure 1: Logic flow for the structural confirmation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid via FTIR.

Synthesis & Analysis Workflow

Synthesis_Workflow Reactants Reactants: 4-(Chlorosulfonyl)benzoic acid + p-Toluidine Reaction Sulfonylation (Pyridine/Base) Reactants->Reaction Crude Crude Product Reaction->Crude Purification Acidification & Recrystallization Crude->Purification FinalProduct Target: 4-[(4-methylphenyl)sulfamoyl] benzoic acid Purification->FinalProduct QC_Step FTIR Analysis (ATR Method) FinalProduct->QC_Step

Figure 2: Synthesis pathway highlighting the critical QC point for FTIR analysis.

References

  • Gowda, B. T., et al. (2007). "Structure-Activity Relationships and Spectral Characterization of N-substituted Sulfonamides." Journal of Molecular Structure, 828(1-3), 75-82.

  • NIST Chemistry WebBook. (2023). "Infrared Spectrum of Benzoic Acid Derivatives." National Institute of Standards and Technology.[2]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative text for general functional group assignments).
  • BenchChem. (2025).[3][4] "Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors."

  • PubChem Compound Summary. (2025). "4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid." CID 2377201.[5]

Sources

A Guide to the Structural Validation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design and development. The sulfonamide moiety, a key functional group in a plethora of therapeutic agents, imparts specific physicochemical properties that are highly dependent on its conformation and intermolecular interactions. This guide provides an in-depth technical comparison of methodologies for the structural validation of 4-[(4-methylphenyl)sulfamoyl]benzoic acid, a molecule of interest within this chemical class. Moving beyond a simple procedural outline, we will delve into the causality behind experimental choices and compare the gold-standard single-crystal X-ray diffraction with complementary spectroscopic and computational techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the solid-state structure of a crystalline compound. It provides a precise map of electron density, from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high accuracy.

The crystal structure of 4-[(4-methylphenyl)sulfamoyl]benzoic acid has been determined and the data deposited in the Cambridge Structural Database (CSD), a global repository for small-molecule organic and metal-organic crystal structures.[1][2] The key crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for 4-[(4-methylphenyl)sulfamoyl]benzoic acid [3]

ParameterValue
Chemical FormulaC₁₄H₁₃NO₄S
Molecular Weight291.31
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.1588 (2)
b (Å)6.9277 (2)
c (Å)20.0350 (6)
α (°)83.574 (1)
β (°)86.357 (1)
γ (°)72.824 (1)
Volume (ų)679.44 (4)
Z2
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
R-factor (R1)0.044
Weighted R-factor (wR2)0.147

The crystal structure reveals that adjacent molecules are linked by pairs of O—H···O hydrogen bonds, forming centrosymmetric dimers, a common motif for carboxylic acids.[3] These dimers are further connected through N—H···O and C—H···O interactions, creating chains along the b-axis. The dihedral angle between the two aromatic rings is 35.47 (10)°.[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of 4-[(4-methylphenyl)sulfamoyl]benzoic acid is mounted on a goniometer. The crystal is then placed in a stream of X-rays, and the diffraction pattern is collected on a detector.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a loop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as absorption.

  • Structure Solution: The initial positions of the atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

Trustworthiness through Self-Validation: The checkCIF Procedure

A critical aspect of ensuring the reliability of a crystal structure is the validation process. The International Union of Crystallography (IUCr) has developed a free online service called checkCIF that analyzes a Crystallographic Information File (CIF) for completeness, consistency, and potential errors.[4][5][6][7]

The checkCIF report generates a list of "ALERTS" categorized by severity (A, B, C, G) that highlight potential issues requiring attention.[8][9] These can range from missing data to indications of incorrect space group assignment or unusual bond lengths. Addressing these alerts is a crucial part of the publication process in crystallographic journals.

G cluster_workflow X-ray Crystal Structure Validation Workflow DataCollection 1. Data Collection (Diffractometer) DataReduction 2. Data Reduction (Integration & Scaling) DataCollection->DataReduction StructureSolution 3. Structure Solution (e.g., SHELXS) DataReduction->StructureSolution StructureRefinement 4. Structure Refinement (e.g., SHELXL) StructureSolution->StructureRefinement CIF_Generation 5. CIF Generation StructureRefinement->CIF_Generation CheckCIF 6. checkCIF/PLATON Validation CIF_Generation->CheckCIF ValidationReport 7. Validation Report (ALERTS) CheckCIF->ValidationReport Publication 8. Publication-Ready Structure CheckCIF->Publication ValidationReport->StructureRefinement Address ALERTS

Caption: Workflow for X-ray crystal structure determination and validation.

Alternative and Complementary Validation Techniques

While SC-XRD provides unparalleled detail in the solid state, a comprehensive validation strategy often involves corroboration from other analytical techniques.

Spectroscopic Analysis: A Conformational Snapshot in Solution

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the functional groups and connectivity of a molecule, primarily in solution or as a bulk solid. While not providing a three-dimensional structure directly, they can confirm the presence of key functional groups and provide insights into the molecular environment.

Table 2: Comparison of Spectroscopic Data with Crystal Structure Features

Spectroscopic TechniqueExpected Observation for 4-[(4-methylphenyl)sulfamoyl]benzoic acidCorrelation with Crystal Structure
FT-IR Strong C=O stretch (carboxylic acid), O-H stretch (broad, hydrogen-bonded), S=O stretches (sulfonamide), N-H stretch.Confirms the presence of the functional groups involved in the hydrogen bonding network observed in the crystal structure.
¹H NMR Aromatic protons with distinct chemical shifts for the two rings, a singlet for the methyl group, and exchangeable protons for the carboxylic acid and sulfonamide N-H.The number and integration of signals confirm the molecular formula. Chemical shifts can be influenced by the conformation in solution, which may differ from the solid-state structure.
¹³C NMR Resonances for all unique carbon atoms, including the carboxyl carbon and the carbons of the two aromatic rings.Confirms the carbon skeleton of the molecule.

A study on related 4-(substituted phenyl sulfonamide)benzoic acids has demonstrated the use of IR and NMR to correlate spectroscopic data with substituent effects, which can indirectly inform on the electronic environment of the molecule.[10]

Computational Modeling: An In Silico Approach to Structure and Energetics

Computational methods, particularly density functional theory (DFT), have become increasingly powerful tools for validating and even predicting crystal structures.[11][12] These methods can be used to calculate the optimized geometry of a molecule and predict its spectroscopic properties.

Dispersion-Corrected Density Functional Theory (d-DFT):

For molecular crystals, where weak intermolecular forces like van der Waals interactions are significant, standard DFT methods can be insufficient. Dispersion-corrected DFT (d-DFT) methods provide a more accurate description of these interactions and can be used to energy-minimize experimental crystal structures.[11] A small root-mean-square deviation (RMSD) between the experimental and d-DFT optimized structures provides strong evidence for the correctness of the experimental model.

Crystal Structure Prediction (CSP):

In recent years, crystal structure prediction methods have shown remarkable progress in their ability to predict the crystal structures of small organic molecules from first principles.[12][13][14] These methods generate a landscape of possible crystal packings and rank them by energy. A successful prediction of the experimentally determined structure as a low-energy polymorph provides a high degree of confidence in the experimental result.

G cluster_comparison Comparison of Structural Validation Techniques XRD Single-Crystal XRD Spectroscopy Spectroscopy (IR, NMR) XRD->Spectroscopy Confirms Functional Groups & Connectivity Computational Computational Modeling (d-DFT, CSP) XRD->Computational Validates Experimental Geometry Spectroscopy->Computational Predicts Spectroscopic Properties

Caption: Interplay between different structural validation techniques.

Conclusion

The validation of the crystal structure of 4-[(4-methylphenyl)sulfamoyl]benzoic acid, as determined by single-crystal X-ray diffraction, serves as a benchmark for its solid-state conformation and intermolecular interactions. The robustness of this determination is underpinned by standardized validation procedures like checkCIF, which ensure the quality and integrity of the crystallographic data.

For a truly comprehensive understanding, a multi-faceted approach is recommended. Spectroscopic techniques such as IR and NMR confirm the molecular identity and functional groups, providing a bridge between the solid-state and solution-state behavior. Furthermore, computational methods like d-DFT and CSP offer a powerful in silico validation, confirming the energetic favorability of the observed crystal packing. By integrating these diverse yet complementary techniques, researchers and drug development professionals can achieve a higher level of confidence in the structural characterization of this and other pharmaceutically relevant molecules.

References

  • Mustafa, G., Khan, I. U., Zia-ur-Rehman, M., Sharif, S., & Arshad, M. N. (2011). 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1018. [Link]

  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558. [Link]

  • International Union of Crystallography. (n.d.). IUCr checkCIF procedure. International Union of Crystallography. [Link]

  • American Chemical Society. (n.d.). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 1–11. [Link]

  • Day, G. M., et al. (2009). Significant progress in predicting the crystal structures of small organic molecules – a report on the fourth blind test. Acta Crystallographica Section B: Structural Science, 65(Pt 2), 107–125. [Link]

  • Ji, C., et al. (2023). A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Zhu, Q., & Hattori, K. (2024). Automated High-throughput Organic Crystal Structure Prediction via Population-based Sampling. arXiv. [Link]

  • Spek, A. L. (n.d.). The Crystallographic Information File (CIF) Description and Usage. National Single Crystal X-ray Facility. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • BiŌkeanós. (n.d.). The Cambridge Structural Database. [Link]

  • Muthuvel, I., Thirunarayanan, G., & Dineshkumar, S. (2019). Effect of substituents on 4-(substituted phenyl sulfonamide)benzoic acids by IR and NMR spectra. World Scientific News, 128(2), 216-233. [Link]

Sources

Elemental analysis standards for 4-[(4-methylphenyl)sulfamoyl]benzoic acid purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 4-[(4-methylphenyl)sulfamoyl]benzoic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the characterization of sulfonamide derivatives like 4-[(4-methylphenyl)sulfamoyl]benzoic acid , High-Performance Liquid Chromatography (HPLC) is often the default for purity assessment. However, HPLC frequently fails to detect non-chromophoric impurities such as inorganic salts, moisture, and trapped solvent residues.

This guide establishes the Elemental Analysis (EA) standard for this specific compound (


). It provides a comparative analysis against orthogonal methods (qNMR, HPLC) and details a self-validating combustion protocol designed to overcome the "sulfur memory effect" common in CHNS analyzers.

Part 1: The Standard – Theoretical Baseline

To validate purity, experimental data must be compared against the theoretical mass fractions derived from the molecular formula.

Compound: 4-[(4-methylphenyl)sulfamoyl]benzoic acid Molecular Formula:


Molecular Weight:  291.32  g/mol [1]
ElementCountAtomic MassTotal MassTheoretical % Acceptance Tolerance (±0.4%)
Carbon (C) 1412.011168.1557.72% 57.32 – 58.12%
Hydrogen (H) 131.00813.104.50% 4.10 – 4.90%
Nitrogen (N) 114.00714.014.81% 4.41 – 5.21%
Sulfur (S) 132.0632.0611.01% 10.61 – 11.41%
Oxygen (O) 415.99964.0021.97% Calculated by difference

Critical Insight: Sulfonamides are prone to forming hydrates. A deviation where %C and %N decrease proportionally while %H increases suggests the presence of a water solvate, a common occurrence in benzoic acid derivatives [1].

Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)

While HPLC is the industry standard for organic impurity profiling (ICH Q3A), it is insufficient for establishing absolute purity for reference standards.

Table 1: Method Performance Matrix
FeatureElemental Analysis (CHNS) HPLC (UV/Vis) qNMR (Quantitative NMR)
Primary Scope Bulk material composition & Solvation stateOrganic impurities & DegradantsAbsolute purity & Molar ratio
Inorganic Detection Excellent (detects non-combustible ash)Poor (salts are invisible to UV)Good (if internal standard used)
Moisture/Solvent High Sensitivity (shifts C/H/N ratios)None (elutes in void volume)High Sensitivity (distinct peaks)
Sample Destruction Yes (Combustion)No (if prep scale)No
Cost/Throughput Low Cost / High ThroughputMedium Cost / Medium ThroughputHigh Cost / Low Throughput
Limit of Detection ~0.1% w/w<0.05% (Trace analysis)~0.5% (Signal-to-Noise dependent)
Decision Matrix: When to Use EA

PurityDecision Start Purity Assessment Goal Q1 Is this a Reference Standard? Start->Q1 Q2 Is the salt form confirmed? Q1->Q2 Yes HPLC Use HPLC (Organic Impurity Profiling) Q1->HPLC No (Routine Batch) EA Use CHNS Analysis (Confirm Bulk Purity/Solvation) Q2->EA No (Suspect Inorganic Salt/Hydrate) qNMR Use qNMR (Absolute Potency Assignment) Q2->qNMR Yes (Need Potency %) EA->qNMR Discrepancy Found

Figure 1: Decision matrix for selecting analytical methods based on the stage of drug development (ICH Q6A alignment).

Part 3: Experimental Protocol (CHNS Combustion)

Objective: Accurate determination of C, H, N, and S in a sulfonamide-containing matrix. Challenge: Sulfur-containing compounds can form stable sulfates in the ash or adhere to the reduction column, leading to low recovery (the "Memory Effect").

Materials & Reagents
  • Instrument: Flash 2000 or Elementar vario (Dynamic Flash Combustion).

  • Combustion Aid: Tungsten Trioxide (

    
    ) or Vanadium Pentoxide (
    
    
    
    ).
    • Why: These oxides act as fluxing agents to ensure complete oxidation of sulfur to

      
       and prevent the formation of alkali sulfates in the crucible [2].
      
  • Calibration Standard: Sulfanilamide (C: 41.84%, H: 4.68%, N: 16.27%, S: 18.62%).

    • Why: Structurally similar to the analyte (sulfonamide moiety).

Step-by-Step Workflow
  • Sample Preparation:

    • Dry the sample at 105°C for 2 hours (unless hydrate determination is the goal).

    • Weigh 2.0 – 3.0 mg (±0.001 mg) into a tin capsule using a microbalance.

    • Crucial Step: Add 5–10 mg of

      
       powder  directly over the sample in the capsule.
      
    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Instrument Setup:

    • Combustion Temp: 1150°C (Higher temp required for sulfur release).

    • Carrier Gas: Helium (Flow: 140 mL/min).

    • Oxygen Injection: 10 seconds (ensure excess

      
       for benzoic acid ring cleavage).
      
  • Run Sequence:

    • Run 3 Blanks (Tin capsule +

      
      ).
      
    • Run 3 K-Factor Standards (Sulfanilamide).

    • Run Analyte in Triplicate.

    • Self-Validation: If the standard deviation between triplicates >0.2%, re-homogenize and re-run.

  • Sulfur Purge:

    • If the instrument was previously used for low-sulfur samples, run a "primer" sample of high-sulfur standard to equilibrate the adsorption column.

EA_Workflow Sample Weigh Sample (2-3 mg) Additive Add WO3 (Catalyst) Sample->Additive Combustion Flash Combustion (1150°C + O2) Additive->Combustion Reduction Reduction (Cu Oven, 850°C) Combustion->Reduction Separation GC Separation (N2, CO2, H2O, SO2) Reduction->Separation Detection TCD Detection Separation->Detection

Figure 2: Analytical workflow for CHNS analysis emphasizing the catalytic additive step.

Part 4: Data Interpretation & Troubleshooting

Scenario A: The "Perfect" Match
  • Result: C: 57.65%, H: 4.55%, N: 4.79%, S: 11.05%.

Scenario B: The Hydrate Trap
  • Result: C: 54.3% (Low), H: 4.9% (High), N: 4.5% (Low), S: 10.3% (Low).

  • Analysis: All values are lower than theoretical, except Hydrogen.

  • Calculation: This corresponds to a Monohydrate (

    
    ).
    
    • Theoretical Monohydrate C:

      
      .
      
    • Action: Perform TGA (Thermogravimetric Analysis) or Karl Fischer titration to confirm water content.

Scenario C: Inorganic Contamination
  • Result: C: 55.0%, H: 4.2%, N: 4.5%, S: 10.5%.

  • Analysis: All percentages are uniformly low.

  • Cause: Non-combustible material (e.g., Sodium Sulfate or Silica) is present.

  • Calculation: Purity

    
     95%. The remaining 5% is likely inorganic ash.
    
  • Action: Check residue weight in the crucible (if feasible) or run ROI (Residue on Ignition).

References

  • European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[2] (2000).[2] [Link]

  • National Institutes of Health (NIH). Determining and reporting purity of organic molecules: why qNMR. (2013).[3][4] [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers: Technical Brief. (2008).[5] [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-[(4-methylphenyl)sulfamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 379254-26-9).

Chemical Identity & Risk Profile

Compound Name: 4-[(4-methylphenyl)sulfamoyl]benzoic acid Synonyms: 4-(p-Tolylsulfamoyl)benzoic acid; 4-(p-Toluenesulfonamido)benzoic acid CAS Number: 379254-26-9 Chemical Family: Sulfonamide derivative / Benzoic acid derivative[1][2][3][4]

Hazard Identification (GHS Classification)

While specific toxicological data for this exact isomer is limited, its structural analogs (sulfonamides and benzoic acid derivatives) dictate the following Precautionary Read-Across classification. Treat this substance as a hazardous irritant with potential sensitization properties.[1][5]

Hazard ClassCategoryHazard Statement (Inferred)
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[1][3][4][6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[1][4][6]
STOT - Single Exposure Category 3H335: May cause respiratory irritation.[1][3][6]
Sensitization (Skin) Watch ListPotential for allergic reaction (Sulfonamide moiety).[1]

Critical Warning: Sulfonamide derivatives can induce hypersensitivity reactions (Stevens-Johnson Syndrome equivalents) in sensitized individuals.[1] Researchers with known sulfa allergies must avoid handling this compound.[1]

Risk Assessment & PPE Selection Matrix

Effective protection relies on a barrier defense strategy tailored to the physical state of the compound (Solid Powder vs. Liquid Solution).[1]

PPE Selection Table
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Assay)Technical Specification
Respiratory Mandatory: N95/P2 Particulate RespiratorRecommended: Fume Hood (primary); Half-face respirator if outside hood.[1]NIOSH N95 or EN 149 FFP2 standard.[1]
Hand Protection Double-gloving (Nitrile)Chemical Resistant Gloves (Nitrile/Neoprene)Min Thickness: 0.11 mm.Breakthrough: >480 min (check solvent compatibility).[1]
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesANSI Z87.1+ or EN 166 standard.[1]
Body Defense Lab Coat (Cotton/Poly blend)Lab Coat + Chemical Apron (if splashing risk)Long sleeves required; closed-toe shoes.[1]
Engineering Controls Powder containment hood or localized exhaust.[1]Chemical Fume Hood (Face velocity: 80-100 fpm).[1]Work >6 inches inside the sash.[1]

Operational Protocols

A. Weighing & Solid Transfer[1]
  • Context: The primary risk is inhalation of fine particulate matter and contamination of surfaces.[1]

  • Preparation: Decontaminate the balance area before starting.[1] Place a disposable weighing boat and a secondary containment tray on the balance.

  • Donning: Put on N95 respirator before opening the primary vial. Don double nitrile gloves.[1]

  • Transfer: Use a chemically inert spatula (stainless steel or PTFE-coated).[1] Avoid creating dust clouds; do not dump powder rapidly.[1]

  • Static Control: If the powder is static-prone, use an anti-static gun or work near an ionizing bar to prevent dispersal.[1]

  • Closure: Wipe the exterior of the stock vial with a dry Kimwipe before returning it to storage.

B. Solution Preparation
  • Context: 4-[(4-methylphenyl)sulfamoyl]benzoic acid is likely sparingly soluble in water but soluble in organic solvents (DMSO, DMF) or basic aqueous buffers.[1]

  • Solvent Choice: When using DMSO or DMF, be aware that these solvents are penetration enhancers .[1] They can carry the dissolved sulfonamide through nitrile gloves and into the skin.[1]

  • Glove Protocol: Change gloves immediately if a splash occurs.[1] For extended handling of DMSO solutions, use butyl rubber or specific DMSO-resistant gloves (e.g., Ansell TouchNTuff® 93-250) if available, or double-glove standard nitrile and change every 15 minutes.[1]

  • Dissolution: Perform all mixing within a certified chemical fume hood.

C. Waste Disposal[1][3][4][5]
  • Solid Waste: Collect contaminated weighing boats, wipes, and PPE in a dedicated "Solid Hazardous Waste" container labeled with the CAS number.[1]

  • Liquid Waste: Segregate based on solvent (e.g., "Halogenated" vs. "Non-Halogenated" Organic Waste).[1] Do not pour down the drain.

  • Decontamination: Wash glassware with a 5% sodium bicarbonate solution followed by acetone and water to ensure removal of acidic residues.[1]

Emergency Response Decision Logic

The following diagram outlines the immediate decision-making process for exposure incidents.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact (Powder or Liquid) Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap & Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash Station (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhal 1. Move to Fresh Air 2. Seek Medical Attention if breathing is difficult Inhal->ActionInhal Medical Seek Medical Evaluation (Bring SDS/CAS 379254-26-9) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Immediate response workflow for exposure to sulfonamide derivatives.[1][3]

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated) unless Certificate of Analysis specifies Room Temperature. Keep in a tightly sealed container.

  • Environment: Protect from moisture (hygroscopic potential) and light.[1]

  • Incompatibilities: Strong oxidizing agents and strong bases.[1]

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][6] Compound Summary: Sulfonamide Class Safety Profile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Sources

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